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Executive Summary

Polypyrimidine Tract Binding Protein (PTBP1/2/3) is a master regulator of alternative splicing,
MRNA stability, and localization, implicated in neuronal differentiation and glioblastoma
progression.[1] Mapping its binding sites with single-nucleotide resolution is critical for
understanding its regulatory logic, particularly in the context of antisense oligonucleotide (ASO)

drug development.[1]

This guide details a transcriptome-wide mapping strategy using eCLIP (enhanced Cross-
Linking and Immunoprecipitation). Unlike traditional RIP or iCLIP, eCLIP incorporates a Size-
Matched Input (SMI) control, transforming the assay from a qualitative "fishing expedition" into
a quantitative, self-validating system that rigorously removes false positives inherent to
identifying RNA-binding proteins (RBPS).[1]

Part 1: The Biological Context & Strategic Approach
The Target: PTBP1

PTBP1 binds Cytosine/Uracil-rich sequences (motifs: UCU, CUC, UUCU) within introns
flanking alternative exons.[1]

e Mechanism: It typically acts as a splicing repressor.[1] By binding to the polypyrimidine tract
upstream of the 3' splice site, it blocks U2AF binding, leading to exon skipping.
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e Therapeutic Relevance: In neurodegenerative diseases, converting PTBP1-regulated

splicing events (e.g., converting non-neuronal to neuronal isoforms) is a validated

therapeutic strategy.[1]

Methodology Selection: Why eCLIP?

To map these sites, we utilize eCLIP (Van Nostrand et al., 2016).[1][2][3] The table below
compares eCLIP against legacy methods to justify this choice.

. eCLIP
Feature RIP-Seq iCLIP
(Recommended)
Resolution ~100 bp (Low) 1 nt (High) 1 nt (High)
o Reversible Irreversible (UV Irreversible (UV
Crosslinking
(Formaldehyde) 254nm) 254nm)

Background Control

IgG (often insufficient)

None (assumes all

clusters real)

Size-Matched Input
(SMI)

Low (Circularization

High (3' Adapter

Library Efficiency High o o
inefficient) Ligation)
Yes (

Radioactivity No No (Non-radioactive)
P required)

Part 2: Experimental Workflow & Protocols
Phase A: Cell Preparation & Crosslinking

Rationale: UV-C (254nm) creates a covalent bond between RNA and protein only at the

immediate interface (zero-distance crosslinking), preserving native interactions during harsh

washing.[1]

e Culture: Grow cells (e.g., HeLa, SH-SY5Y) to 75% confluency.

e Crosslinking:

o Wash cells with ice-cold PBS.
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o Irradiate on ice with 400 mJ/cm? of 254nm UV light.[1]
o Critical: Do not over-crosslink, as this degrades epitopes and RNA.

e Harvest: Scrape cells in PBS, pellet, and snap-freeze in liquid nitrogen.

Phase B: Lysis & RNase Digestion (The "Goldilocks" Step)

Rationale: We need RNA fragments protected by PTBP1 (30-100 nt).[1] Too long = lower
resolution; too short = unmappable.

e Lysis: Resuspend pellet in iCLIP Lysis Buffer (50 mM Tris-HCI pH 7.4, 100 mM NacCl, 1%
NP-40, 0.1% SDS, 0.5% Sodium Deoxycholate).

o Note: The SDS and ionic detergents disrupt non-covalent interactions, ensuring only UV-
crosslinked RNA remains.

* RNase | Digestion:
o Add RNase | (e.g., 1:25 dilution for high-abundance RBPs like PTBP1).[1]
o Incubate at 37°C for 5 minutes exactly.

o Quench immediately with RNase inhibitor.[1]

Phase C: Immunoprecipitation (IP)

Rationale: High-specificity antibodies are non-negotiable.

Antibody Coupling: Couple Anti-PTBP1 (Clone BB7) or validated polyclonal (e.g., Proteintech
12582-1-AP) to Protein G magnetic beads.[1]

IP: Incubate lysate with bead-antibody complex overnight at 4°C.

Washing: Perform stringent washes (High Salt, Wash Buffer) to remove background.[1]

Dephosphorylation: Treat on-bead with FastAP to remove 3' phosphates (preparing for
ligation).[1]
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Phase D: The SMI Control (Self-Validating System)

Crucial Step: Before adding adapters, remove 2% of the sample from the beads. This is your
Size-Matched Input (SMI). It will undergo the same library prep but without the IP enrichment.

o Why? High-abundance RNAs (rRNA, tRNAs) or "sticky" RNA regions often appear as peaks
in CLIP data.[1] The SMI allows you to subtract this background computationally.[1]

Phase E: Library Preparation (On-Bead)

o 3'Linker Ligation: Ligate a pre-adenylated 3' RNA adapter to the RNA 3' end while the
complex is still on the beads. (High efficiency compared to inter-molecular ligation).[1]

o SDS-PAGE & Transfer: Run complexes on a gel, transfer to nitrocellulose.

e Excision: Cut the membrane region corresponding to PTBP1 molecular weight + RNA shift
(approx.[1] 55kDa + 10-30kDa shift = cut 60-90kDa region).[1]

o Note: Also cut the SMI lane at the exact same size range.
* RNA Extraction: Proteinase K digest the membrane slice; extract RNA.
e Reverse Transcription: Use a primer complementary to the 3' linker.

o cDNA Circularization/Ligation: (Depending on specific kit chemistry, e.g., Eclipse Bio or
home-brew).

PCR: Amplify and sequence (PE150 recommended).[1]

Part 3: Visualization of the Workflow

The following diagram illustrates the eCLIP logic flow, emphasizing the divergence of the SMI
control which validates the final data.
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Caption: eCLIP workflow highlighting the parallel processing of the Immunoprecipitated (IP)
sample and the Size-Matched Input (SMI) control.

Part 4: Bioinformatics & Data Analysis

The "Self-Validating" nature of this protocol relies entirely on the computational pipeline.
e Preprocessing:
o Trim 3' adapters (Cutadapt).[1]

o Remove PCR duplicates using Unique Molecular Identifiers (UMIs) if included in the
adapter design (Highly recommended).[1]

e Mapping:
o Align to the genome (STAR) and a Repetitive Element database (to filter rRNAS).[1]

e Peak Calling (The Standard):

(¢]

Use CLIPper [1].[1][4][5] This tool calls clusters of reads.[1][6]

[¢]

Normalization: Compare IP clusters to SMI clusters.

[¢]

Metric: Calculate Fold Enrichment (IP/Input) and p-value (Fisher’s exact test or Chi-
square).[1]

[¢]

Threshold: Standard ENCODE cutoff is Fold Enrichment > 8 and p-value < 107-5.

» Motif Discovery:

o Extract sequences under peaks.[1][4]

o Use HOMER or MEME to validate the presence of UCU/CUC motifs. If these motifs are
not the top hit, the experiment likely failed (antibody non-specificity).[1]

e Splicing Map (rMAPS):

o Overlay peaks with RNA-Seq data.
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o Validation: PTBP1 peaks in upstream introns should correlate with exon skipping (PSI
reduction).[1]

Part 5: Troubleshooting & Quality Control

e QC 1: The Western Blot: Before sequencing, run a Western blot of the IP flow-through. You
should see >70% depletion of PTBP1 compared to input.[1] If not, the IP failed.

e QC 2: The cDNA Library Size: Run on an Agilent Bioanalyzer.
o Good: A smear from 175bp to 300bp (Adapter + RNA).[1]
o Bad: A sharp peak at ~150bp (Adapter dimers) or >1kb (Undigested RNA).[1]

e QC 3: The "Ghost" Bands: If you see signal in the 1gG control lane (which should be empty),
your lysis was too gentle, or the RNase digestion was insufficient, leading to non-specific
stickiness.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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